molecular formula C21H23FN2O4 B6636055 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone

1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone

Cat. No. B6636055
M. Wt: 386.4 g/mol
InChI Key: LIUJYPFNUXGNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone, also known as FEB, is a synthetic compound belonging to the family of benzodiazepines. FEB has gained attention in the scientific community due to its potential therapeutic applications in the treatment of anxiety disorders and other related conditions.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone is not fully understood, but it is believed to act on the GABA-A receptor, a neurotransmitter receptor that plays a key role in the regulation of anxiety and other related conditions. 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone is thought to enhance the activity of the GABA-A receptor, leading to the anxiolytic and sedative effects observed in animal models.
Biochemical and Physiological Effects:
1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has been shown to have a range of biochemical and physiological effects. In animal models, 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has been shown to reduce anxiety and improve cognitive function. 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has also been shown to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. In addition, 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has been shown to have muscle relaxant properties, reducing muscle spasms in animal models.

Advantages and Limitations for Lab Experiments

1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has several advantages for lab experiments, including its stability and solubility in water and organic solvents. 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone is also relatively easy to synthesize, making it readily available for research purposes. However, 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone research. One area of interest is the development of 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone-based drugs for the treatment of anxiety disorders and other related conditions. Further studies are also needed to fully understand the mechanism of action of 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone and its potential therapeutic applications. In addition, the development of new synthesis methods for 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone could lead to improved yield and purity of the product. Finally, studies are needed to evaluate the potential toxicity of 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone and its long-term effects on the body.

Synthesis Methods

1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone is synthesized through a multistep process involving the reaction of 4-fluorobenzoyl chloride with 1,4-diazepane, followed by the reaction of the resulting product with 2-methoxyphenol and potassium carbonate. The final product is obtained through purification and isolation steps. The synthesis method of 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has been optimized to improve the yield and purity of the product.

Scientific Research Applications

1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has been the subject of various scientific studies due to its potential therapeutic applications. 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders. 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has also been studied for its anticonvulsant properties, with promising results in animal models. In addition, 1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone has been shown to have potential as a muscle relaxant, with studies indicating its ability to reduce muscle spasms in animal models.

properties

IUPAC Name

1-[4-(4-fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-18-5-2-3-6-19(18)28-15-20(25)23-11-4-12-24(14-13-23)21(26)16-7-9-17(22)10-8-16/h2-3,5-10H,4,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUJYPFNUXGNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-(2-methoxyphenoxy)ethanone

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